molecular formula C4H7N3 B1366050 1-methyl-1H-pyrazol-4-amine CAS No. 69843-13-6

1-methyl-1H-pyrazol-4-amine

Cat. No.: B1366050
CAS No.: 69843-13-6
M. Wt: 97.12 g/mol
InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also an inhibitor of the FLT3-ITD and BCR-ABL pathways .


Synthesis Analysis

This compound can be synthesized from 5-aminopyrazole via various bielectrophilic moieties . Another synthetic route involves the reaction of this compound with formic acid .


Molecular Structure Analysis

The molecular structure of this compound can be obtained from databases like PubChem and ChemSpider . The InChI code is InChI=1S/C4H7N3/c1-7-3-4 (5)2-6-7/h2-3H,5H2,1H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with formic acid to produce N-(1-Methyl-1H-pyrazol-4-yl)formamide . It can also be used as a precursor in the design and synthesis of fused pyrazoloazines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 97.12 g/mol . More detailed physical and chemical properties can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-1H-Pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. The synthesized compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid show promising biological activities. Advanced techniques like X-ray crystallography, FT-IR, UV–visible, and NMR spectroscopy have been utilized for structural analysis. These analyses are crucial for understanding the molecular interactions and properties of these compounds (Titi et al., 2020).

Reactivity Studies

The reactivity of this compound derivatives, such as 3,4,5-Trinitro-1H-pyrazole, has been explored through various chemical reactions. These reactions involve nucleophilic substitution processes and provide insights into the molecular behavior of these compounds under different conditions (Dalinger et al., 2013).

Detonation and Explosive Properties

Studies have explored the potential of certain this compound derivatives as high-energy density materials. For instance, 1-methyl-3,4,5-trinitro-1H-pyrazole has been analyzed for its detonation properties using density functional theory. These investigations are important for the development of new materials for explosive applications (Ravi et al., 2010).

Nonlinear Optical Studies

Derivatives of this compound, like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been studied for their nonlinear optical properties. Theoretical and experimental analyses, such as natural bond orbital analysis, are employed to investigate their molecular charge transfer and stability, which are crucial for applications in nonlinear optics (Tamer et al., 2016).

Pharmaceutical Applications

Some this compound derivatives, like 1-arylpyrazoles, have been synthesized and evaluated for their potential as σ(1) receptor antagonists. These compounds have shown promise in neuropathic pain models, demonstrating the potential of this compound derivatives in pharmaceutical applications (Díaz et al., 2012).

Corrosion Inhibition

Studies have also explored the use of bipyrazolic compounds, including derivatives of this compound, as corrosion inhibitors. These compounds have shown efficiency in preventing corrosion of metals like iron, which is significant for industrial applications (Chetouani et al., 2005).

Future Directions

Research on 1-methyl-1H-pyrazol-4-amine and its derivatives continues to be an active area of study. For instance, new strategies for Hsp90 inhibition have emerged, with novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions expected to show satisfactory efficacy and safety profiles .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with enzymes such as p38MAPK and various kinases, which are crucial for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to alterations in phosphorylation states of key signaling molecules, thereby modulating pathways such as the MAPK pathway . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced cellular signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of various metabolites by modulating enzyme activity within these pathways . For instance, its interaction with kinases and other regulatory enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.

Properties

IUPAC Name

1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSWBJURUFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903823
Record name NoName_4583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-13-6
Record name 1-Methyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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